N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-2,5-dimethoxybenzene-1-sulfonamide
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Overview
Description
Imidazothiazoles are a class of organic compounds that have gained significant attention in scientific research due to their potential therapeutic applications. They are formed on the basis of all possible combinations of joining the thiazole and imidazole rings .
Synthesis Analysis
The synthesis of imidazothiazoles has been a subject of interest for many researchers. The classification of existing synthetic methods is based on the principle of the amount of research invested, from the most to the least studied .Molecular Structure Analysis
Imidazothiazoles have a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical and Chemical Properties Analysis
The physical and chemical properties of imidazothiazoles can vary widely depending on their specific structure. For example, thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Scientific Research Applications
Synthesis and Biological Activities
Research has been conducted on synthesizing novel imidazothiazole sulfides and sulfones, including compounds similar to N-(imidazo[2,1-b]thiazol-6-ylmethyl)-2,5-dimethoxybenzenesulfonamide, demonstrating anthelmintic and anti-inflammatory activities. These compounds were obtained through reactions involving thiazolylamine derivatives with various phenacyl bromides, showcasing their potential in pharmaceutical applications (Shetty, Khazi, & Ahn, 2010).
Cerebrovasodilatation and Enzyme Inhibition
Another study highlighted the utility of imidazo[2,1-b]thiazole sulfonamides as carbonic anhydrase inhibitors, with potential implications in cerebrovasodilatation and the management of convulsive disorders. These compounds have demonstrated the ability to penetrate the central nervous system effectively, indicating their promise in neurological therapeutic applications (Barnish et al., 1980).
Antimicrobial and Antiproliferative Agents
N-ethyl-N-methylbenzenesulfonamide derivatives, incorporating the imidazo[2,1-b]thiazole moiety, have been synthesized and evaluated for their antimicrobial and antiproliferative properties. These studies reveal the potential of such compounds in treating various cancers and microbial infections, highlighting the importance of structural modifications to enhance biological activities (El-Gilil, 2019).
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazo[2,1-b]thiazole derivatives, have been reported to exhibit antimycobacterial properties
Mode of Action
The exact mode of action of SMR000016895 is currently unknown. It’s worth noting that imidazo[2,1-b]thiazole derivatives have been reported to interact with their targets and cause changes that result in antimycobacterial effects . The specific interactions and changes caused by SMR000016895 remain to be elucidated.
Biochemical Pathways
Imidazo[2,1-b]thiazole derivatives have been reported to affect the pathways related to antimycobacterial activity
Pharmacokinetics
Imidazo[2,1-b]thiazole derivatives have been reported to have favorable admet (absorption, distribution, metabolism, excretion, and toxicity) profiles
Result of Action
Imidazo[2,1-b]thiazole derivatives have been reported to exhibit antimycobacterial effects
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2,5-dimethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4S2/c1-20-11-3-4-12(21-2)13(7-11)23(18,19)15-8-10-9-17-5-6-22-14(17)16-10/h3-7,9,15H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STQNFNGQHRWEME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2=CN3C=CSC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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